Home > Products > Screening Compounds P15590 > N-Desmethyl Clozapine-d8
N-Desmethyl Clozapine-d8 -

N-Desmethyl Clozapine-d8

Catalog Number: EVT-1726405
CAS Number:
Molecular Formula: C17H17ClN4
Molecular Weight: 320.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Desmethylclozapine-d8 is intended for use as an internal standard for the quantification of N-desmethylclozapine by GC- or LC-MS. N-Desmethylclozapine is an active metabolite of the atypical antipsychotic clozapine. It was originally described as an antagonist of serotonin (5-HT) receptor subtype 5-HT2C (IC50 = 7.1 nM in rat choroid plexus) and later as an inverse agonist using human recombinant receptors. N-Desmethylclozapine is an antagonist at dopamine D4 receptors, an agonist at δ-opioid receptors, and a partial agonist at dopamine D2 and D3, M1 muscarinic acetylcholine, and 5-HT1A receptors. N-Desmethylclozapine (30 mg/kg) decreases exploratory locomotor activity and increases prepulse inhibiton of the acoustic startle response in mice.

Clozapine

Compound Description: Clozapine is an atypical antipsychotic medication primarily used to treat treatment-resistant schizophrenia and schizophrenia-related suicidal behavior. [] It is also effective in reducing the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder. Clozapine exhibits high affinity for various receptors, including dopamine, serotonin, histamine, and adrenergic receptors. []

Relevance: Clozapine is the parent compound of N-Desmethyl Clozapine-d8. N-Desmethyl Clozapine-d8 is a deuterated version of N-Desmethyl Clozapine, which is a major active metabolite of Clozapine. The only structural difference between Clozapine and N-Desmethyl Clozapine-d8 is the replacement of eight hydrogen atoms with eight deuterium atoms in the N-methyl group of the desmethyl metabolite. []

N-Desmethyl Clozapine (Norclozapine)

Compound Description: N-Desmethyl Clozapine, also known as Norclozapine, is a major active metabolite of Clozapine. [, , , , , , , , ] It exhibits pharmacological activity and contributes to the therapeutic effects of Clozapine. [, , , ]

Relevance: N-Desmethyl Clozapine is the non-deuterated analog of N-Desmethyl Clozapine-d8. They share an identical chemical structure, with the only difference being the presence of eight deuterium atoms in N-Desmethyl Clozapine-d8. [] This makes N-Desmethyl Clozapine a crucial reference compound for understanding the metabolic and pharmacological properties of N-Desmethyl Clozapine-d8.

Clozapine N-oxide

Compound Description: Clozapine N-oxide is another major metabolite of Clozapine, formed through the N-oxidation pathway. [, , , , ] It is considered an inactive metabolite. []

7-O-glucuronyl-7-hydroxyclozapine

Compound Description: This compound is a phase II metabolite of Clozapine identified in rats, formed through hydroxylation followed by glucuronidation. []

8-hydroxy-8-deschloroclozapine

Compound Description: This compound is another phase II metabolite of Clozapine, identified in humans and rats, formed through hydroxylation and dechlorination followed by sulfation. []

Overview

N-Desmethyl Clozapine-d8 is a deuterated analog of N-desmethyl clozapine, which is an active metabolite of the antipsychotic medication clozapine. This compound is primarily utilized in scientific research, particularly in pharmacokinetic studies and therapeutic drug monitoring. Its deuterated form enhances the accuracy of analytical methods such as liquid chromatography-mass spectrometry by serving as an internal standard.

Source

N-Desmethyl Clozapine-d8 can be synthesized from clozapine through various chemical processes that involve deuteration, typically using deuterated reagents. It is commercially available from chemical suppliers such as Cayman Chemical and LGC Standards, which provide it for research purposes.

Classification

N-Desmethyl Clozapine-d8 falls under the category of pharmaceutical compounds, specifically as a psychoactive agent and a metabolite of clozapine. Its chemical classification includes:

  • Chemical Formula: C17H17ClN4
  • Molecular Weight: Approximately 314.8 g/mol
  • CAS Number: 1189888-77-4
Synthesis Analysis

Methods

The synthesis of N-Desmethyl Clozapine-d8 typically involves several steps:

  1. Starting Materials: The synthesis begins with clozapine, which undergoes deuteration.
  2. Deuteration Process: This can be achieved through the use of deuterated solvents or reagents, often involving Lewis acids to facilitate the reaction.
  3. Isolation: After the reaction, the product is purified, usually through recrystallization or chromatography techniques.

Technical Details

One method described involves reacting clozapine with a deuterated reagent in the presence of a Lewis acid catalyst at elevated temperatures (40 to 70 °C). The reaction mixture is monitored for completion, and upon achieving the desired conversion, the product is isolated and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure

The molecular structure of N-Desmethyl Clozapine-d8 features a tricyclic arrangement typical of many antipsychotic agents. The presence of deuterium atoms (D) in place of hydrogen atoms (H) results in a slightly altered mass spectrum compared to its non-deuterated counterpart.

Data

Key structural data includes:

  • X-ray Diffraction Pattern: Characteristic interplanar spacings observed include values such as 8.9, 7.7, 7.1 Å .
  • Nuclear Magnetic Resonance Spectroscopy: This technique provides insights into the hydrogen environment and confirms the incorporation of deuterium.
Chemical Reactions Analysis

Reactions

N-Desmethyl Clozapine-d8 can participate in various chemical reactions typical for aromatic amines. Its reactions are often studied to understand its metabolic pathways and interactions within biological systems.

Technical Details

The compound may undergo:

  • Hydroxylation: Involving the addition of hydroxyl groups under specific conditions.
  • Conjugation Reactions: Such as glucuronidation or sulfation, which are important for its metabolism in vivo.

These reactions are typically studied using high-performance liquid chromatography coupled with mass spectrometry to track metabolites .

Mechanism of Action

Process

  1. Dopamine Receptor Modulation: Clozapine acts as an antagonist at dopamine D2 receptors.
  2. Serotonin Receptor Interaction: It also interacts with serotonin receptors (5-HT2A), contributing to its efficacy in treating schizophrenia.

Data

Pharmacokinetic studies often reveal that N-desmethyl clozapine contributes significantly to the therapeutic effects of clozapine, with varying plasma concentrations correlating with clinical outcomes .

Physical and Chemical Properties Analysis

Physical Properties

N-Desmethyl Clozapine-d8 typically appears as a white to off-white crystalline powder.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as methanol and acetonitrile.
  • Stability: Stable under normal laboratory conditions but should be protected from light and moisture.

Relevant analyses often include melting point determination and spectral characterization (e.g., infrared spectroscopy) to confirm purity and identity .

Applications

Scientific Uses

N-Desmethyl Clozapine-d8 is primarily used in:

  1. Therapeutic Drug Monitoring: As an internal standard for quantifying levels of N-desmethyl clozapine in biological samples.
  2. Pharmacokinetic Studies: To analyze the metabolism and distribution of clozapine and its metabolites in clinical settings.
  3. Research on Schizophrenia Treatment: To investigate the pharmacological profiles of antipsychotic medications.

Its role in enhancing analytical precision makes it invaluable for researchers studying drug interactions and patient responses to treatment .

Introduction to N-Desmethyl Clozapine-d8 in Contemporary Research

N-Desmethyl Clozapine-d8 (NDMC-d8), a deuterium-stabilized isotopologue of clozapine's principal metabolite N-Desmethylclozapine (NDMC), has emerged as an indispensable biochemical tool in neuropharmacology. With the molecular formula C17H9D8ClN4 and molecular weight of 320.85 g/mol, this compound features eight deuterium atoms at the piperazinyl ring positions (2,2,3,3,5,5,6,6-d8) [1] [9]. Its synthesis addresses a critical need in psychiatric drug research: precise tracking of clozapine's complex metabolic fate without structural perturbation. As the "gold standard" antipsychotic for treatment-resistant schizophrenia, clozapine undergoes extensive hepatic transformation (>97%), generating metabolites with distinct pharmacological activities [2] [6]. NDMC-d8’s non-radioactive isotopic signature enables researchers to dissect pharmacokinetic and neurochemical mechanisms inaccessible through conventional methodologies, positioning it at the forefront of precision neuroscience.

Role as a Stable Isotope-Labeled Metabolite in Pharmacological Studies

NDMC-d8 serves as an internal standard and metabolic tracer in quantitative bioanalysis due to its near-identical chemical properties to unlabeled NDMC, coupled with distinct mass spectral signatures. Its primary applications include:

  • Quantitative Mass Spectrometry: As a certified reference material (100 μg/mL in methanol), NDMC-d8 enables absolute quantification of NDMC in biological matrices via isotope dilution techniques. Its +8 Da mass shift eliminates isotopic interference during LC-MS/MS or GC-MS analysis, achieving detection limits ≤1 ng/mL in plasma/serum [1] [9]. This precision is critical given NDMC's therapeutic window (0.35–0.60 mg/L) [6].

  • Metabolic Fate Mapping: Deuterium labeling permits discrimination between endogenous and drug-derived metabolites in mass spectrometry imaging. Studies using NDMC-d8 have confirmed NDMC's penetration across the blood-brain barrier and regional distribution patterns mirroring clozapine [5] [8]. Notably, deuterium stabilization minimizes position-specific metabolic losses ("metabolic switching"), preserving tracer integrity better than non-isotopic analogs [1].

  • Drug-Drug Interaction Studies: Co-administration with clozapine allows simultaneous pharmacokinetic profiling. For example, NDMC-d8-based assays revealed CYP1A2 inhibitors (fluvoxamine) increase plasma clozapine:NDMC ratios by 3-fold, while CYP3A4 inducers (rifampicin) accelerate NDMC clearance [2] [6].

Table 1: Analytical Applications of NDMC-d8

ApplicationTechniqueKey AdvantageReference
Serum NDMC QuantificationLC-MS/MS with IDAElimiates matrix effects; CV < 5% at LLOQ [9]
Metabolic Stability AssaysHLM + GC-MSTracks deuterium retention at piperazinyl ring [1]
Brain Tissue DistributionMALDI-IMSDifferentiates NDMC from isobaric endogenous compounds [5]
IDA: Isotope Dilution Assay; HLM: Human Liver Microsomes; MALDI-IMS: Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry

Significance in Elucidating Clozapine’s Metabolic Pathways

NDMC-d8 has been pivotal in deconvoluting clozapine’s multistep metabolism, which involves parallel Phase I oxidation and Phase II conjugation:

  • Phase I Demethylation: Clozapine undergoes CYP-mediated N-demethylation primarily via CYP1A2 (∼15% contribution) and CYP3A4 (∼70%), forming NDMC as its major pharmacologically active metabolite [2]. NDMC-d8-based tracer studies demonstrated that CYP2C19, CYP2D6, and CYP2C9 play minor roles (<5% combined), resolving prior controversies about their contributions [2] [10]. Genetic polymorphisms in CYP1A2 (e.g., −163C>A) alter demethylation efficiency by 2.1-fold, explaining 30–40% of interindividual NDMC variability [6].

  • Phase II Glucuronidation: UGT1A4 catalyzes quaternary glucuronidation of NDMC’s piperazinyl nitrogen, with the UGT1A43 allele (L48V) increasing glucuronide formation by 3.4-fold (p<0.0001) [10]. NDMC-d8 confirmed this metabolite as NDMC-5-N-glucuronide, distinct from clozapine’s *N+-glucuronide [10].

  • Active Metabolite Dynamics: NDMC achieves plasma concentrations 10–100% of parent clozapine [8]. Using NDMC-d8 as an internal standard, researchers established that plasma clozapine:NDMC ratios predict therapeutic outcomes:

  • Ratios <0.5 correlate with superior cognitive improvement (attributed to NDMC’s M1 agonism) [5] [8]
  • Ratios >2.0 associate with dose-dependent toxicities (seizures, ileus) [6]

Table 2: Key Enzymes in NDMC Formation and Elimination

EnzymeReactionContributionGenetic Variants Impacting Activity
CYP1A2Clozapine → NDMC∼15%−163C>A (induction by smoking/polycyclics)
CYP3A4Clozapine → NDMC∼70%CYP3A4*22 (loss-of-function)
UGT1A4NDMC → NDMC-5-N-glucuronide>90% of Phase IIUGT1A4*3 (L48V; 3.4× ↑ activity)
FMO3Clozapine → Clozapine-N-oxideMinorNone established

Theoretical Frameworks for Deuterium-Labeled Tracer Applications

The deployment of NDMC-d8 exemplifies three theoretical paradigms in modern pharmacology:

  • Isotopic Mass Spectrometry Theory: The predictable +8 Da shift enables multiplexed quantification in biological matrices. Since deuterium minimally alters lipophilicity (logP difference <0.1), NDMC-d8 mirrors unlabeled NDMC’s protein binding and tissue partitioning. This validates its use for determining unbound fractions in plasma and brain homogenates [1] [9].

  • Receptor Binding Dynamics: NDMC-d8’s identical receptor affinity to NDMC (unlike carbon-14 labels, which may alter conformation) allows precise dissection of metabolite-specific neuropharmacology:

  • M1 Muscarinic Partial Agonism: NDMC-d8 activates M1 receptors (EC50 = 115 nM) at an allosteric site, potentiating NMDA currents by 53% in hippocampal slices (p<0.01) [8].
  • Dopamine D2 Partial Agonism: Occupies <15% of striatal D2 receptors at 60 mg/kg, explaining minimal extrapyramidal effects [3].
  • Serotonergic Modulation: Antagonizes 5-HT2A (Ki = 12 nM) and partially agonizes 5-HT1A [7].

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: NDMC-d8 infusion calibrates whole-body PBPK models by providing:

  • Fraction metabolized (fm) estimates for CYP enzymes
  • Intercompartmental clearance rates (e.g., blood-brain barrier transit)
  • Covariate effects (age, smoking, inflammation) on hepatic extraction [6]For instance, models incorporating NDMC-d8 data predicted a 20.4% clozapine dose reduction required between ages 20–80 years [6].

Table 3: Theoretical Applications of NDMC-d8 in Neuropharmacology

FrameworkExperimental UseKey Insight
Receptor AllosteryM1 mutagenesis + NDMC-d8 bindingIdentified non-acetylcholine binding pocket (Tyr381 critical)
Cytokine Metabolism ModulationNDMC-d8 PK during endotoxemiaIL-6 downregulates CYP1A2, increasing NDMC-d8 AUC by 220%
PET Tracer ValidationC11-clozapine + NDMC-d8 MSIConfirmed clozapine brain uptake not ABCB1-dependent

Properties

Product Name

N-Desmethyl Clozapine-d8

IUPAC Name

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C17H17ClN4

Molecular Weight

320.8 g/mol

InChI

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2/i7D2,8D2,9D2,10D2

InChI Key

JNNOSTQEZICQQP-UFBJYANTSA-N

SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.